2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-(1-PYRROLIDINYL)-1-PROPANONE
Overview
Description
2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-(1-PYRROLIDINYL)-1-PROPANONE is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a pyrrolidine ring attached to a phenoxy group, which is further substituted with a chloro and methyl group
Preparation Methods
The synthesis of 2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-(1-PYRROLIDINYL)-1-PROPANONE can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-methylphenol with 2-bromo-2-methylpropanoic acid in the presence of a base to form the corresponding ester. This ester is then reacted with pyrrolidine under appropriate conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-(1-PYRROLIDINYL)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Scientific Research Applications
2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-(1-PYRROLIDINYL)-1-PROPANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-(1-PYRROLIDINYL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-(1-PYRROLIDINYL)-1-PROPANONE can be compared with other similar compounds, such as:
1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine: This compound has a similar structure but differs in the length of the alkyl chain connecting the phenoxy group to the pyrrolidine ring.
2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl chloride: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of the acyl chloride group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methyl-1-pyrrolidin-1-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-11-6-7-12(16)13(10-11)19-15(2,3)14(18)17-8-4-5-9-17/h6-7,10H,4-5,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIDBIOZBJYMPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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